Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde
97-51-8
C7H5NO4
167.118901968002
MFCD00007337
34903
66808

5-Nitrosalicylaldehyde Properties

Names and Identifiers

    • 2-Hydroxy-5-nitrobenzaldehyde
    • 5-NITROSALICALDEHYDE
    • AKOS 90780
    • BENZALDEHYDE, 2-HYDROXY-5-NITRO-
    • TIMTEC-BB SBB003885
    • 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
    • 2-hydroxy-5-nitro-benzaldehyd
    • 5-nitro-salicylaldehyd
    • -Nitro-2-hydroxybenzaldehyde
    • Salicylaldehyde, 5-nitro-
    • 5-Nitrosalicylaldehdye
    • 5-Nitrosalicyaldehyde
    • 2-NITROSALICYLALDEHYDE
    • 5-NITROSOSALICYLALDEHYDE
    • 5-NITROSALICLALDEHYDE
    • Hydroxy-5-nitrobenzaldehyde,
    • 5-Nitrosalicylaldehyde
    • 5-Nitrosalicylaldehy
    • 5NSA
    • 2-HYDROXY 5-NITROBENZALDEHYDE
    • 2-Hydroxy-5-nitrobenzaldehyde (ACI)
    • Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
    • 2-Formyl-4-nitrophenol
    • 2-Hydroxy-5-nitrobenzaldehye
    • 5-Nitro-2-hydroxybenzaldehyde
    • 5-Nitrosalicylaladhyde
    • 6-Hydroxy-3-nitrobenzaldehyde
    • NSC 881
    • NSC 97387
    • 2-Hydroxy-5-nitrobenzaldehyde,98%
    • UNII-ZJ6GGT3K66
    • 2-Hydroxy-5-nitro-benzaldehyde
    • SY004427
    • NSC881
    • MFCD00007337
    • N0255
    • CS-M1907
    • ZJ6GGT3K66
    • BBL000323
    • 6-HYDROXY-3-NITROBENZALDEHYDE
    • AKOS000108208
    • AH-034/32841024
    • PS-6254
    • AC-3345
    • EN300-18390
    • DB-004004
    • DTXSID6059154
    • SCHEMBL79298
    • 2-FORMYL-4-NITROPHENOL
    • F11283
    • CHEMBL3660344
    • 5-nitro-2-hydroxybenzaldehyde
    • US8614253, .3-39
    • 2-Hydroxy-5-nitrobenzaldehyde, 98%
    • 5-Nitrososalicylaldehyde
    • NSC-881
    • Benzaldehyde, 2-hydroxy-5-nitro-
    • EINECS 202-587-0
    • NS00040518
    • GEO-01539
    • F2191-0160
    • NSC-97387
    • BDBM111008
    • Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
    • Z57160172
    • STK346021
    • Oprea1_813586
    • DTXCID0049024
    • PD129677
    • 2-hydroxy 5-nitrobenzaldehyde
    • Q-200288
    • 97-51-8
    • AI3-52608
    • 5-nitro-2-hydroxy-benzaldehyde
    • 5-nitro salicylaldehyde
    • +Expand
    • MFCD00007337
    • IHFRMUGEILMHNU-UHFFFAOYSA-N
    • 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
    • O=CC1C(O)=CC=C([N+](=O)[O-])C=1
    • 512565

Computed Properties

  • 167.021858g/mol
  • 0
  • 2
  • 1
  • 4
  • 1
  • 167.021858g/mol
  • 167.021858g/mol
  • 83.1Ų
  • 12
  • 188
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 0

Experimental Properties

  • 1.63610
  • 83.12000
  • 1.6280 (estimate)
  • Soluble in water (partly).
  • 295.67°C (rough estimate)
  • 125-128 °C (lit.)
  • 137.3°C
  • Not available
  • Not available
  • Air & Light Sensitive
  • 1.5216 (rough estimate)

5-Nitrosalicylaldehyde Security Information

  • GHS07 GHS07
  • CU6675000
  • 3
  • S26-S36-S37/39
  • R22; R36/37/38
  • Xi Xi Xn Xn
  • NONH for all modes of transport
  • H302,H315,H319
  • P305+P351+P338
  • warning
  • Keep in dark place,Inert atmosphere,2-8°C
  • 36/38
  • Warning
  • Yes

5-Nitrosalicylaldehyde Customs Data

  • 2913000090
  • China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006C8P-5g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
5g
$9.00 2024-04-19
A2B Chem LLC
AC95001-5g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
5g
$9.00 2024-07-18
Aaron
AR006CH1-5g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 95%
5g
$4.00 2024-07-18
abcr
AB117300-25 g
2-Hydroxy-5-nitrobenzaldehyde, 97%; .
97-51-8 97%
25g
€67.50 2023-06-24
Alichem
A014000394-250mg
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 97%
250mg
$480.00 2023-08-31
Ambeed
A151323-5g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
5g
$11.0 2024-07-18
Apollo Scientific
OR9715-25g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8
25g
£11.00 2023-09-02
Enamine
EN300-18390-0.05g
2-hydroxy-5-nitrobenzaldehyde
97-51-8 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D781001-500g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 >97%
500g
$195 2022-06-08
Life Chemicals
F2191-0160-0.25g
5-Nitrosalicylaldehyde
97-51-8 95%+
0.25g
$18.0 2023-09-06

5-Nitrosalicylaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Zinc nitrate Solvents: Water ,  Polyethylene glycol ;  3 - 4 min
Reference
Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions
Rajanna, K. C.; Chary, V. Sudhakar; Kumar, M. Satish; Krishnaiah, G.; Srinivas, P.; et al, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid ;  rt
Reference
Highly Sensitive Fluorescence Molecular Switch for the Ratio Monitoring of Trace Change of Mitochondrial Membrane Potential
Wang, Caixia; Wang, Ge; Li, Xiang; Wang, Kui; Fan, Jing; et al, Analytical Chemistry (Washington, 2017, 89(21), 11514-11519

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  6 h, rt
Reference
Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis
Renuka, Janupally; Reddy, Kummetha Indrasena; Srihari, Konduri; Jeankumar, Variam Ullas; Shravan, Morla; et al, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ;  5 s, reflux
Reference
Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions
Hajipour, A. R.; Zahmatkesh, S.; Ruoho, A. E., Journal of the Iranian Chemical Society, 2008, ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, -5 °C
Reference
Synthesis of 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzothiopyran-2,2'-[2H]indole]
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol
Reference
Fischer's base as a protecting group: protection and deprotection of 2-hydroxybenzaldehydes
Cho, Young Jin; Lee, Seung Hwan; Bae, Jong Woo; Pyun, Hyung-Jung; Yoon, Cheol Min, Tetrahedron Letters, 2000, 41(20), 3915-3917

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ;  30 min, rt → 80 °C; 4 h, rt
Reference
Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) ,  Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) ,  Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ;  42 min, 1 atm, rt
Reference
Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen
Kazemnejadi, Milad; Shakeri, Alireza; Mohammadi, Mohammad; Tabefam, Marzieh, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 5, rt
Reference
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors
Shi, Ailong; Wang, Defa; Wang, He; Wu, Yue; Tian, Haiqiu; et al, RSC Advances, 2016, 6(115), 114879-114888

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ;  8 min, rt
Reference
Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions
Hajipour, A. R.; Bagheri, H. R.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  1.5 h, reflux
Reference
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Indian Journal of Chemistry, 2005, (2005), 577-580

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ;  8 min, rt
Reference
Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Zirconium oxynitrate Solvents: Acetone ;  2 h, 50 °C
Reference
Highly efficient nitration of phenolic compounds by zirconyl nitrate
Selvam, J. Jon Paul; Suresh, V.; Rajesh, K.; Reddy, S. Ravinder; Venkateswarlu, Y., Tetrahedron Letters, 2006, 47(15), 2507-2509

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid
Reference
Preparation of 5-nitrosalicylaldehyde ethanolamine Schiff base
Liu, Cuiying; Guo, Xiuying, Huaxue Shiji, 1994, 16(6),

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ;  40 min, rt
Reference
Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst
Mahmoudi, Boshra; Rostami, Amin; Kazemnejadi, Milad; Hamah-Ameen, Baram Ahmed, Green Chemistry, 2020, 22(19), 6600-6613

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Alumina ,  Magnesium nitrate hexahydrate ;  > 1 min
1.2 40 min, rt
Reference
Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate
Hosseini-Sarvari, Mona; Tavakolian, Mina, Journal of Chemical Research, 2008, (12), 722-724

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.5 h, reflux
Reference
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; Zolfigol, M. A.; Khaleghi, M.; Mohammadpour-Baltork, I., Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Reference
Method for preparation of hydroxy compounds and catalyst for its preparation
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 78 °C; 2 h, 78 °C
Reference
Method for synthesizing mesalazine
, China, , ,

5-Nitrosalicylaldehyde Raw materials

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde Suppliers

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5-Nitrosalicylaldehyde Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde
A11234
99%
1kg
296.0